(S)-6-methoxy-chroman-3-carboxylic acid as a ROCK2 Inhibitor: A Technical Guide
(S)-6-methoxy-chroman-3-carboxylic acid as a ROCK2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-6-methoxy-chroman-3-carboxylic acid and its derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). While the parent compound serves as a valuable scaffold, its amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, has emerged as a highly potent and selective ROCK2 inhibitor. This document consolidates available data on its biological activity, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Introduction to ROCK2 Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal regulation, cell motility, and smooth muscle contraction.[][2] Dysregulation of the ROCK signaling pathway is implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[][3] Consequently, the development of selective ROCK inhibitors has become a significant area of therapeutic interest. While ROCK1 and ROCK2 share a high degree of homology, particularly in their kinase domains, they are understood to have distinct physiological and pathological functions, making isoform-selective inhibition a key goal for therapeutic development to minimize off-target effects.[4]
(S)-6-methoxy-chroman-3-carboxylic acid and its Derivatives as ROCK2 Inhibitors
The chroman scaffold is a privileged structure in medicinal chemistry.[5] (S)-6-methoxy-chroman-3-carboxylic acid serves as a key building block for the synthesis of various biologically active molecules.[5][6] While information on the direct ROCK2 inhibitory activity of the parent acid is limited in publicly available literature, its amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, has been identified as a potent and selective ROCK2 inhibitor.[4][7]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide against ROCK1 and ROCK2.
| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold | [4] |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | 68.1 | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Signaling Pathway and Experimental Workflows
ROCK2 Signaling Pathway
The following diagram illustrates a simplified ROCK2 signaling pathway, highlighting its role in cellular functions.
Caption: Simplified ROCK2 signaling pathway and the point of inhibition.
Synthesis Workflow
A general synthetic workflow for chroman-3-carboxylic acids is depicted below. The synthesis of (S)-6-methoxy-chroman-3-carboxylic acid would follow a similar multi-step process.
Caption: General synthetic workflow for chroman-3-carboxylic acids.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.
Caption: Experimental workflow for kinase inhibitor screening.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of (S)-6-methoxy-chroman-3-carboxylic acid and its potent amide derivative are not fully available in the public domain. However, this section provides representative protocols based on established methodologies.
Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid
In Vitro ROCK2 Kinase Inhibition Assay (Representative Protocol)
The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against ROCK2, based on commercially available kinase assay kits. The specific conditions for the highly potent derivative may vary.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., S6K substrate peptide)
-
ATP
-
Test compound ((S)-6-methoxy-chroman-3-carboxylic acid or its derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the ROCK2 enzyme solution to each well containing the test compound and incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Reaction Initiation: Add a mixture of the substrate and ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Pharmacokinetics
Specific pharmacokinetic data for (S)-6-methoxy-chroman-3-carboxylic acid and its potent amide derivative are not available in the reviewed literature. In general, the pharmacokinetic properties of chroman derivatives, including their absorption, distribution, metabolism, and excretion (ADME), are influenced by their specific substitutions. For drug development, these parameters would need to be determined through in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo studies in animal models.
Conclusion
(S)-6-methoxy-chroman-3-carboxylic acid serves as a valuable scaffold for the development of ROCK2 inhibitors. Its amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrates high potency and selectivity for ROCK2 in vitro, making it a promising lead compound for further investigation. This technical guide provides a foundation for researchers by consolidating the available data and outlining key experimental approaches. Further studies are warranted to elucidate the detailed synthesis, full pharmacological profile, and pharmacokinetic properties of this class of compounds to assess their therapeutic potential.
References
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Methoxychroman-3-carboxylic Acid | Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
(Illustrative Structure)